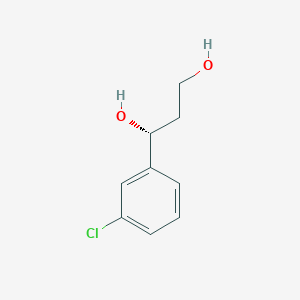

(R)-1-(3-chlorophenyl)propane-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-1-(3-chlorophenyl)propane-1,3-diol: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanediol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(3-chlorophenyl)propane-1,3-diol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 3-chlorophenylacetone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation processes. This method involves the use of a catalyst, such as palladium on carbon, to facilitate the hydrogenation of the precursor compound. The reaction is conducted under high pressure and temperature to ensure complete conversion.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (R)-1-(3-chlorophenyl)propane-1,3-diol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various alcohol derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: 3-chlorophenylacetone or 3-chlorobenzaldehyde.

Reduction: Various alcohol derivatives.

Substitution: Hydroxyl or amine-substituted derivatives.

Applications De Recherche Scientifique

Chemistry: (R)-1-(3-chlorophenyl)propane-1,3-diol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of chlorophenyl groups on biological systems. It is also employed in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and resins.

Mécanisme D'action

The mechanism of action of (R)-1-(3-chlorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The chlorophenyl group can engage in hydrophobic interactions with proteins, while the propanediol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- (1R)-1-(4-Chlorophenyl)-1,3-propanediol

- (1R)-1-(2-Chlorophenyl)-1,3-propanediol

- (1R)-1-(3-Fluorophenyl)-1,3-propanediol

Comparison: (R)-1-(3-chlorophenyl)propane-1,3-diol is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can influence the compound’s reactivity and interaction with biological targets. For example, the 3-chlorophenyl derivative may exhibit different binding affinities and selectivities compared to the 2- or 4-chlorophenyl derivatives. Additionally, the presence of a chlorine atom can enhance the compound’s lipophilicity, affecting its solubility and distribution in biological systems.

Activité Biologique

(R)-1-(3-Chlorophenyl)propane-1,3-diol is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₁ClO₂

- Molecular Weight : 186.64 g/mol

- Chirality : The compound possesses a chiral center, which contributes to its distinct biological activities.

Antiviral Properties

Research indicates that this compound exhibits potential antiviral activity against various viruses. Notably, studies have shown efficacy against:

- Influenza A

- Herpes Simplex Virus Type 1 (HSV-1)

These findings suggest that the compound may interfere with viral replication mechanisms, although the exact pathways remain to be elucidated.

Antibacterial and Antifungal Activities

The compound has been evaluated for its antibacterial and antifungal properties. Comparative studies indicate:

| Compound | Activity Type | MIC (mg/mL) | Notable Pathogens |

|---|---|---|---|

| This compound | Antibacterial | 0.01 - 0.025 | Staphylococcus aureus, E. coli |

| (S)-1-(3-Chlorophenyl)propane-1,3-diol | Antifungal | 0.005 - 0.020 | Candida albicans |

The minimum inhibitory concentration (MIC) values demonstrate that both enantiomers possess significant antimicrobial activity, with (R)-enantiomer showing particular promise against Gram-positive bacteria .

The biological activity of this compound is believed to be linked to its structural features:

- Hydroxyl Groups : The presence of hydroxyl groups enhances hydrogen bonding capabilities, facilitating interactions with biological targets.

- Chlorophenyl Group : The chlorinated aromatic ring may contribute to lipophilicity, allowing better membrane permeability and interaction with cellular components.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. Key methods include:

- Asymmetric Synthesis via Chiral Catalysis : Utilizing chiral catalysts to achieve high enantiomeric purity.

- Wittig Reaction : A method involving the reaction of phosphonium ylides with aldehydes to form alkenes.

- Reduction Reactions : Employing reducing agents on suitable precursors to yield the desired diol structure.

These methods not only ensure high yields but also maintain the stereochemical integrity of the compound .

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of this compound against HSV-1, results indicated a dose-dependent reduction in viral titers. The compound demonstrated significant inhibition at concentrations as low as 0.01 mg/mL after 48 hours of treatment.

Case Study 2: Antibacterial Activity

A study assessing the antibacterial properties against Staphylococcus aureus revealed that treatment with this compound resulted in a complete inhibition of bacterial growth within 24 hours at an MIC of 0.01 mg/mL. This supports its potential use as a therapeutic agent in treating bacterial infections .

Propriétés

IUPAC Name |

(1R)-1-(3-chlorophenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGRFGFLZJIODS-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.